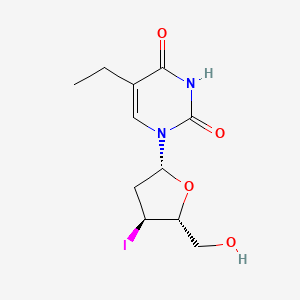

Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- is a useful research compound. Its molecular formula is C11H15IN2O4 and its molecular weight is 366.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Drug Development

One of the primary applications of Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- is in antiviral drug development . The compound has shown significant potential in inhibiting viral replication, particularly against viruses such as HIV and Hepatitis C. Its structural modifications allow it to interact effectively with viral enzymes, especially reverse transcriptase, which is crucial for viral RNA synthesis.

Synthesis and Structural Characteristics

The synthesis of Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- typically follows established protocols for modifying nucleosides. Key steps in its synthesis include:

- Protection of Hydroxyl Groups : Initial steps involve protecting the hydroxyl groups to prevent unwanted reactions.

- Introduction of Ethyl and Iodine Substituents : Specific reagents are used to introduce the ethyl group at the 5-position and iodine at the 3'-position.

Case Studies

Several studies have documented the efficacy of Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- in vitro and in vivo:

Case Study: Antiviral Efficacy

In a study examining dideoxynucleosides' ability to inhibit HIV replication, Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- demonstrated significant antiviral activity comparable to existing antiviral agents. The compound was shown to effectively reduce viral load in cell cultures.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3'-iodo group in this compound serves as a reactive site for nucleophilic displacement, enabling the synthesis of derivatives with modified sugar moieties:

-

Halogen Exchange :

Treatment with tetrabutylammonium bromide in dimethylformamide (DMF) facilitates bromide substitution at the 3' position . This reaction is critical for generating intermediates used in further functionalization. -

Azide Introduction :

Lithium azide effectively displaces the 3'-iodo group under controlled conditions, yielding 3'-azido derivatives . These intermediates are precursors for "click chemistry" applications.

Dehalogenation and Elimination

The absence of 2' and 3' hydroxyl groups promotes elimination pathways under basic conditions:

-

Tin Hydride Reduction :

Tributyltin hydride reduces the 3'-iodo group to a hydrogen atom, forming 3'-deoxy derivatives . This reaction proceeds via radical intermediates and is pivotal for synthesizing dideoxynucleosides. -

Base-Induced Elimination :

Heating with sodium bicarbonate in DMF generates anhydro derivatives through elimination of the 3'-iodo group .

Protection and Deprotection Strategies

The 5-ethyl group influences protection/deprotection dynamics during synthesis:

Condensation Reactions

The ethyl substituent at the 5-position enhances electrophilic character at the base, enabling condensation with amines or thiols. For example:

-

5-Ethyl-Uracil Modifications :

Reaction with alkylamines under acidic conditions yields N-alkylated derivatives, which are explored for antiviral activity.

Comparative Reactivity in Functionalization

The table below contrasts reaction outcomes based on substituent effects:

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis at physiological pH due to lack of 2'/3'-OH groups.

-

Photodegradation : Exposure to UV light induces C-I bond cleavage, requiring storage in amber vials.

This compound’s reactivity profile underscores its versatility in drug discovery and biochemical tool development. Further studies exploring its interactions with viral enzymes or novel catalytic systems are warranted .

Propriétés

Numéro CAS |

114008-12-7 |

|---|---|

Formule moléculaire |

C11H15IN2O4 |

Poids moléculaire |

366.15 g/mol |

Nom IUPAC |

5-ethyl-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15IN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |

Clé InChI |

CAYKSEIJSFVTJG-DJLDLDEBSA-N |

SMILES isomérique |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I |

SMILES canonique |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.